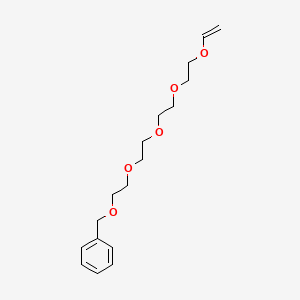![molecular formula C21H37NO3S B14245828 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol CAS No. 184829-69-4](/img/structure/B14245828.png)
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol is an organic compound that features a benzene ring substituted with a dihexylamino group and a sulfonyl group, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol typically involves multiple steps, starting with the preparation of the benzene ring substituted with the dihexylamino group. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is treated with dihexylamine under acidic conditions to introduce the dihexylamino group .
Next, the sulfonyl group is introduced via sulfonation, where the benzene ring is reacted with sulfur trioxide or chlorosulfonic acid. The final step involves the attachment of the propanol chain through a nucleophilic substitution reaction, where the sulfonyl chloride intermediate is reacted with propanol under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dihexylamino group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dihexylamino)benzene-1-sulfonyl chloride: Similar structure but lacks the propanol chain.
4-(Dihexylamino)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of the sulfonyl group.
3-(Dihexylamino)benzene-1-sulfonyl]ethanol: Similar structure but with an ethanol chain instead of propanol.
Uniqueness
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol is unique due to the presence of both the dihexylamino and sulfonyl groups, along with the propanol chain. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
184829-69-4 |
|---|---|
Molecular Formula |
C21H37NO3S |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
3-[4-(dihexylamino)phenyl]sulfonylpropan-1-ol |
InChI |
InChI=1S/C21H37NO3S/c1-3-5-7-9-16-22(17-10-8-6-4-2)20-12-14-21(15-13-20)26(24,25)19-11-18-23/h12-15,23H,3-11,16-19H2,1-2H3 |
InChI Key |
IUUUGFMBNSMHOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)S(=O)(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
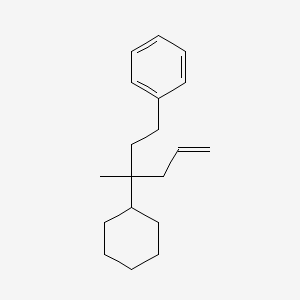
![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
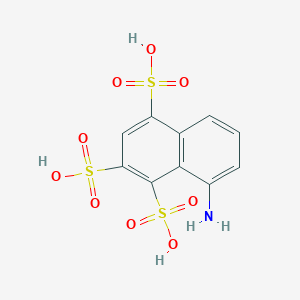
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
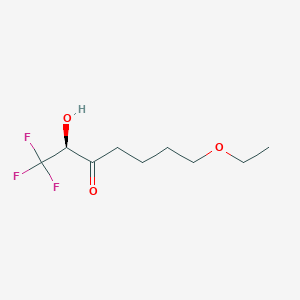
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)
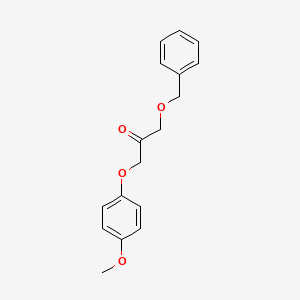
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
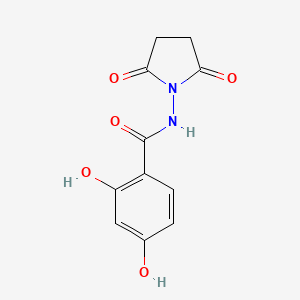
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
